RIPK2 and RIPK3 Biochemical Potency
Ripk2/3-IN-1 exhibits a biochemical IC50 of 3 nM against RIPK2, making it approximately 1.8-fold more potent than the RIPK2-selective inhibitor OD36 (IC50 = 5.3 nM) [1] and 4-fold more potent than the dual RIPK2/3 inhibitor compound 29 (IC50 = 12 nM) [2]. Against RIPK3, its IC50 is 117 nM, which is approximately 6.5-fold less potent than compound 29 (IC50 = 18 nM) [2] and significantly less potent than the RIPK3-selective inhibitor GSK872 (IC50 = 1.3-1.8 nM) .
| Evidence Dimension | RIPK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | OD36: 5.3 nM; Compound 29: 12 nM; GSK583: 5 nM |
| Quantified Difference | ~1.8-fold more potent than OD36; 4-fold more potent than Compound 29; 1.7-fold more potent than GSK583 |
| Conditions | In vitro kinase activity assay (recombinant RIPK2 protein) |
Why This Matters
The 3 nM RIPK2 IC50 confers high potency for NOD1/2 signaling studies, potentially reducing required compound concentrations and off-target effects.
- [1] OD36 (PD117733). Probes & Drugs Portal. Accessed April 22, 2026. View Source
- [2] Yuan X, Chen Y, Tang M, et al. Discovery of Potent and Balanced Dual RIPK2 and 3 Inhibitors as a New Strategy for the Treatment of Inflammatory Bowel Diseases. J Med Chem. 2025;68(7):4432-4447. View Source
